molecular formula C8H13Br B6205798 6-bromospiro[2.5]octane CAS No. 1895301-10-6

6-bromospiro[2.5]octane

Cat. No.: B6205798
CAS No.: 1895301-10-6
M. Wt: 189.1
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Description

6-Bromospiro[2.5]octane is a chemical building block incorporating a spiro[2.5]octane scaffold, a structure of high interest in modern drug discovery. This compound features a bromine substituent, which provides a versatile handle for further synthetic elaboration through various cross-coupling and substitution reactions (as seen in similar synthetic routes for related compounds) . The spiro[2.5]octane core is a three-dimensional, saturate-rich motif that helps improve physicochemical properties in drug candidates, such as solubility and metabolic stability (a general advantage of spirocyclic scaffolds discussed in research) . While the exact biological activity of this compound is undefined, closely related 6-azaspiro[2.5]octane derivatives have been identified as potent and selective antagonists for neurological targets like the M4 muscarinic acetylcholine receptor, highlighting the significance of this scaffold in central nervous system (CNS) drug discovery (as demonstrated in recent scientific studies) . This makes this compound a valuable intermediate for constructing novel compounds for pharmaceutical research, particularly in developing treatments for neurological disorders. The compound must be stored appropriately, and as with all fine chemicals, proper handling procedures should be followed. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1895301-10-6

Molecular Formula

C8H13Br

Molecular Weight

189.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromospiro[2.5]octane typically involves the bromination of spiro[2.5]octane. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via a radical mechanism, leading to the selective bromination at the spiro carbon.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors could be advantageous in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-bromospiro[2.5]octane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form spiro[2.5]octene.

    Reduction Reactions: The bromine atom can be reduced to form spiro[2.5]octane.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an appropriate solvent.

    Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

Major Products

    Substitution: Depending on the nucleophile, products such as 6-hydroxyspiro[2.5]octane or 6-aminospiro[2.5]octane.

    Elimination: Spiro[2.5]octene.

    Reduction: Spiro[2.5]octane.

Scientific Research Applications

6-bromospiro[2.5]octane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex spirocyclic compounds.

    Biology: Potential use in the development of biologically active molecules due to its unique structure.

    Medicine: Investigated for its potential in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-bromospiro[2.5]octane in chemical reactions involves the reactivity of the bromine atom. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, it is removed to form a double bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Molecular Formula Substituents/Heteroatoms Molecular Weight (g/mol) Key Applications/Reactivity
6-Bromospiro[2.5]octane C₈H₁₃Br¹ Bromine at 6-position ~189.1 (estimated) Substitution reactions, medicinal chemistry intermediates
6-Methyl-4-azaspiro[2.5]octane hydrochloride C₈H₁₆ClN Methyl, nitrogen 161.7 Versatile scaffold for drug discovery
1-(Bromomethyl)-6,6-difluorospiro[2.5]octane C₉H₁₃BrF₂ Bromomethyl, difluoro 239.1 Electrophilic alkylation agent
4,7-Diazaspiro[2.5]octane dihydrochloride C₆H₁₂N₂·2ClH Two nitrogen atoms 183.6 (free base)² Ligand in coordination chemistry
Benzyl 6-azaspiro[2.5]octane-6-carboxylate C₁₅H₁₉NO₂ Benzyl ester, nitrogen 245.3 Peptide mimetics
6,6-Difluorospiro[2.5]octan-1-amine hydrochloride C₈H₁₄ClF₂N Difluoro, amine 198.0 Bioactive molecule synthesis

²Molecular weight calculated for free base.

Physicochemical Properties

  • Steric Effects : The cyclopropane ring in spiro[2.5]octane derivatives imposes significant steric hindrance, which affects solubility and reaction kinetics. For example, 6-tert-butylspiro[2.5]octane exhibits unique cationic intermediate stabilization during dioxirane-mediated oxygenation due to hyperconjugative interactions with cyclopropane orbitals .
  • Topological Indices : Gourava and hyper-Gourava indices, which correlate with entropy, acentric factor, and enthalpy of vaporization in octane isomers, may predict physicochemical trends in spiro derivatives. Bromine’s electronegativity likely elevates the acentric factor compared to fluorine or methyl substituents .

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